molecular formula C24H25NO6 B4043348 2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid

2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid

Cat. No.: B4043348
M. Wt: 423.5 g/mol
InChI Key: KDIJUFIYPFDGCX-UHFFFAOYSA-N
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Description

2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and an oxalic acid moiety, which is a dicarboxylic acid.

Scientific Research Applications

2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline typically involves multiple steps, including the formation of the quinoline core and the subsequent attachment of the phenoxy and ethoxy groups. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s quinoline core can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, its phenoxy and ethoxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **2

Properties

IUPAC Name

2-methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2.C2H2O4/c1-4-6-19-15-16(2)9-12-20(19)24-13-14-25-21-8-5-7-18-11-10-17(3)23-22(18)21;3-1(4)2(5)6/h4-5,7-12,15H,1,6,13-14H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIJUFIYPFDGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid
Reactant of Route 2
2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid
Reactant of Route 3
2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid
Reactant of Route 4
2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid
Reactant of Route 5
2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-8-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]quinoline;oxalic acid

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